N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: shares similarities with other pyridazine derivatives and sulfonamide compounds.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Sulfonamide Compounds: Compounds with the sulfonamide group but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and possible therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridazine ring fused with a phenyl group, linked to a propyl chain and a benzenesulfonamide moiety. Its molecular formula is C20H21N3O3S, with a molecular weight of approximately 383.5 g/mol . The presence of the sulfonamide group enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine with a diketone.
- Introduction of the Phenyl Group : Accomplished via Friedel-Crafts acylation.
- Attachment of the Propyl Chain : Through nucleophilic substitution.
- Sulfonamide Formation : The final step involves reacting the intermediate with benzenesulfonyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
Several studies have focused on the biological effects and therapeutic potential of this compound:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Kinase Inhibition : The structural attributes imply potential kinase inhibition, which is crucial in regulating cellular functions and could be leveraged in cancer therapy.
Comparative Analysis
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-methylbenzamide | Similar structure but contains a methyl group instead of trifluoromethyl | Less lipophilic compared to the trifluoromethyl variant |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-chlorobenzamide | Contains a chlorine atom instead of trifluoromethyl | May exhibit different biological activity due to chlorine's electronegativity |
This table illustrates how variations in substituents can influence the biological activity and properties of similar compounds.
Applications in Medicinal Chemistry
This compound has potential applications in:
- Drug Development : Given its interactions with biological targets, it could serve as a lead compound for developing new therapeutics.
- Biochemical Research : It may be utilized as a probe or inhibitor in various biochemical assays to study enzyme functions and pathways.
- Material Science : Its unique properties may also find applications in developing advanced materials with specific functionalities.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19-13-12-18(16-8-3-1-4-9-16)21-22(19)15-7-14-20-26(24,25)17-10-5-2-6-11-17/h1-6,8-13,20H,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMHGWGXZEBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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